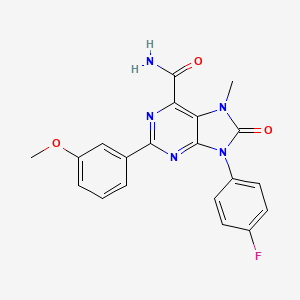
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the phenyl group: This can be done via a Friedel-Crafts acylation reaction.
N-alkylation: The final step involves the alkylation of the nitrogen atom with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiadiazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, benzothiadiazine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound might exhibit similar activities and could be investigated for its effects on various biological targets.
Medicine
Medicinally, compounds of this class have been explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. This compound could be a candidate for drug development studies.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mécanisme D'action
The mechanism of action of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide would depend on its specific biological target. Generally, benzothiadiazine derivatives can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorothiazide: A diuretic used in the treatment of hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzothiadiazine derivatives: Various derivatives with different substituents and biological activities.
Uniqueness
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to its specific substitution pattern, which might confer distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives.
Propriétés
Formule moléculaire |
C23H20ClN3O3S |
|---|---|
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-16-7-9-17(10-8-16)14-25-22(28)15-27-26-23(18-5-3-2-4-6-18)20-13-19(24)11-12-21(20)31(27,29)30/h2-13H,14-15H2,1H3,(H,25,28) |
Clé InChI |
OOPORKCCDOFDQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenoxy)-N-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide](/img/structure/B11257546.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-methylbenzamide](/img/structure/B11257550.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257562.png)
![N-(4-fluorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11257563.png)
![N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide](/img/structure/B11257571.png)
![(2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone](/img/structure/B11257578.png)
![2-(5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B11257581.png)
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11257589.png)

![ethyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11257617.png)
![N-benzyl-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11257621.png)
![Ethyl 5-(4-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11257636.png)

![N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]cyclohexanecarboxamide](/img/structure/B11257648.png)
